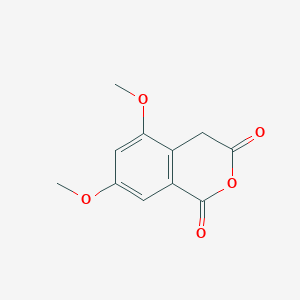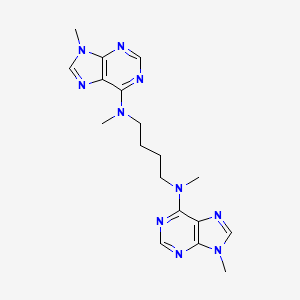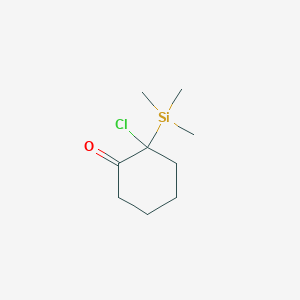
tert-Butyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-tert-butylbenzoate: is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl 4-tert-butylbenzoate involves the esterification of 4-tert-butylbenzoic acid with tert-butyl alcohol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 4-tert-butylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and resins .
Biology and Medicine: In biological research, this compound is used as a model substrate to study enzyme-catalyzed ester hydrolysis. It is also investigated for its potential use in drug delivery systems due to its stability and lipophilicity .
Industry: this compound is used in the production of fragrances and flavoring agents. It is also used as a plasticizer in the manufacturing of flexible plastics .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of 4-tert-butylbenzoic acid and tert-butyl alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group .
Comparación Con Compuestos Similares
- Methyl 4-tert-butylbenzoate
- Ethyl 4-tert-butylbenzoate
- Vinyl 4-tert-butylbenzoate
Comparison: tert-Butyl 4-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and increase the compound’s stability compared to its methyl and ethyl counterparts. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .
Propiedades
Número CAS |
92279-83-9 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
tert-butyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-9-7-11(8-10-12)13(16)17-15(4,5)6/h7-10H,1-6H3 |
Clave InChI |
CWCYOZJGIQEEKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
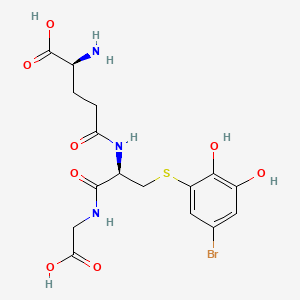


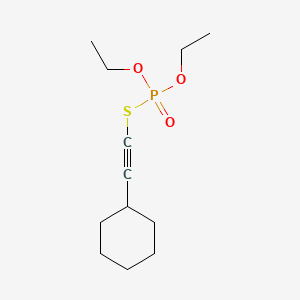
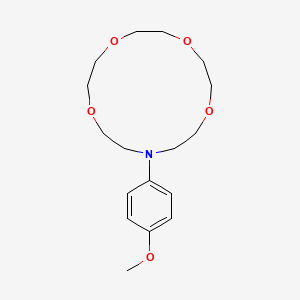
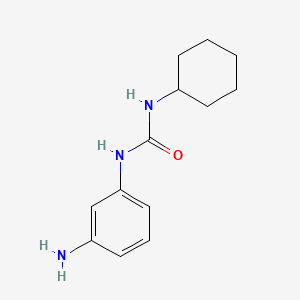
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

